molecular formula C11H9ClN4O B2945160 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 2097861-97-5

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2945160
CAS No.: 2097861-97-5
M. Wt: 248.67
InChI Key: VTYUFEHTUYSFDC-UHFFFAOYSA-N
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Description

The compound 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one features a pyrazolone core fused with a benzodiazole moiety. The pyrazolone ring is substituted with chlorine and methyl groups at positions 4 and 5, respectively, while the benzodiazole group (a bicyclic system with two nitrogen atoms) at position 2 contributes to its aromatic and electronic properties.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-chloro-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c1-6-9(12)10(17)16(15-6)11-13-7-4-2-3-5-8(7)14-11/h2-5,15H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYUFEHTUYSFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a pyrazole derivative that has garnered interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
IUPAC Name2-(1H-benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one
CAS Number1247507-53-4

The precise mechanism of action of this compound remains partially elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the benzodiazole moiety suggests potential interactions with DNA, while the pyrazole structure may facilitate binding to various biological targets.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors could lead to altered cellular responses.
  • Antioxidant Activity : Potential to scavenge free radicals and mitigate oxidative stress.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Anti-inflammatory Effects

Pyrazole derivatives have been noted for their anti-inflammatory properties. The unique structure of this compound could potentially inhibit inflammatory mediators, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

The structural features of this compound suggest it may have anticancer properties. Research on similar compounds has shown the ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

  • Study on Anti-Virulence : A study highlighted the effectiveness of pyrazole derivatives in combating bacterial virulence factors. This suggests that our compound could be evaluated for similar effects against pathogenic bacteria .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures exhibit protective effects against toxic agents in animal models. This opens avenues for further exploration of the safety and efficacy of this compound in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazolone derivatives, focusing on heterocyclic substituents, physicochemical properties, and reactivity.

Structural and Functional Group Variations

Compound Name Key Structural Features Substituents/Functional Groups Molecular Weight Evidence ID
Target compound Pyrazolone + benzodiazole 4-Cl, 5-CH₃, 2-benzodiazolyl ~275.7* -
1-(1H-1,3-Benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one Pyrrolone + benzodiazole 3-OH, 4-benzoyl, 5-(4-methylphenyl) 423.5
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Pyrazolone + benzothiazole (S-containing heterocycle) 1-propynyl, 2-phenyl, 5-CH₃ ~335.4*
4-Ethyl-5-methyl-2-(1H-tetrazol-5-yl)-1,2-dihydro-3H-pyrazol-3-one Pyrazolone + tetrazole (high-nitrogen heterocycle) 4-C₂H₅, 5-CH₃, 2-tetrazolyl ~210.2*
2-(1,3-Benzothiazol-2-yl)-4-{[(4-methoxybenzyl)amino]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one Pyrazolone + benzothiazole + sulfanyl and methoxybenzyl groups 4-aminomethylene, 5-sulfanylmethyl 500.6
4-{2-Amino-3-[5-fluoro-2-(methylamino)quinazolin-6-yl]-4-methylbenzoyl}-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one Pyrazolone + quinazoline (N-rich bicyclic system) 4-benzoyl, 1-CH₃, 2,5-diphenyl, fluoroquinazoline 558.6

*Calculated based on molecular formulas where explicit data are unavailable.

Physicochemical and Electronic Properties

  • Benzodiazole vs. Benzothiazole derivatives (e.g., ) likely exhibit greater lipophilicity due to the sulfur atom.
  • Chlorine vs. Tetrazole-containing compounds are often metabolically stable but may suffer from reduced solubility.
  • Propynyl and Sulfanyl Groups : The propynyl group in introduces sp-hybridized carbons, enabling click chemistry or alkyne-based modifications. Sulfanyl groups () enhance thiol-mediated interactions but may oxidize to sulfoxides under certain conditions.

Q & A

Q. Table 2: SAR Data Template

Substituent (R)Bioactivity (IC₅₀/MIC)Solubility (logP)Reference
4-Cl12 µM2.5
4-F18 µM2.1

Advanced: How to resolve contradictions in spectral data when synthesizing structural analogs?

Answer: Contradictions often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Multi-Technique Validation: Cross-check NMR with HSQC/HMBC for ambiguous proton assignments (e.g., distinguishing pyrazolone tautomers) .
  • X-ray Crystallography: Resolve tautomeric forms or regiochemical ambiguities (e.g., used crystallography to confirm enol-keto tautomerism in pyrazolones) .
  • Computational Modeling: Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Advanced: What methodologies assess environmental stability and degradation pathways of this compound?

Answer: Environmental fate studies require:

Hydrolytic Stability: Incubate at pH 3–9 (37°C, 7 days) and monitor degradation via HPLC-MS .

Photolytic Studies: Expose to UV-Vis light (λ = 254–365 nm) and identify byproducts (e.g., dechlorinated derivatives) .

Microbial Degradation: Use soil slurry models to assess biodegradation half-life (t₁/₂) under aerobic/anaerobic conditions .

Key Considerations:

  • Use isotopically labeled compounds (e.g., ¹³C) to track degradation pathways .
  • Analyze metabolites for ecotoxicity (e.g., Daphnia magna assays) .

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